molecular formula C11H16O3 B8402313 (2R,3R)-3-(Benzyloxy)butane-1,2-diol

(2R,3R)-3-(Benzyloxy)butane-1,2-diol

Katalognummer: B8402313
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: YCJPYVRLOLUGSS-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-(Benzyloxy)butane-1,2-diol is a chiral diol derivative featuring a benzyl ether group at the C3 position of a four-carbon chain. The compound’s stereochemistry (R,R configuration at C2 and C3) and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical research and asymmetric catalysis. Its benzyloxy moiety serves as a protective group for alcohols, enabling selective reactivity in multi-step syntheses .

Eigenschaften

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

(2R,3R)-3-phenylmethoxybutane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-9(11(13)7-12)14-8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11-/m1/s1

InChI-Schlüssel

YCJPYVRLOLUGSS-MWLCHTKSSA-N

Isomerische SMILES

C[C@H]([C@@H](CO)O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C(CO)O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

(2R,3S)-3-(Benzyloxy)butane-1,2-diol (7-erythro)
  • Structure : Shares the same carbon backbone but differs in stereochemistry (R,S configuration).
  • Synthesis : Prepared via acid-catalyzed hydrolysis of a dioxolane precursor (78% yield), yielding a brown oil with [α]D²⁵ = +32.8° (CH₃Cl) .
  • Key Differences :
    • Reactivity : The (2R,3S) diastereomer undergoes methanesulfonylation to form 8-erythro, suggesting differential reactivity in protecting-group strategies compared to the (R,R) isomer .
    • Physical Properties : The (R,S) configuration may influence solubility and crystallization behavior due to altered hydrogen-bonding networks.
rac-(1R,2S,3R)-3-(Benzyloxy)-1-methylcyclopentane-1,2-diol (12a)
  • Structure : Cyclopentane ring with a methyl group at C1 and benzyloxy at C3.
  • Synthesis : Synthesized via OsO₄-mediated dihydroxylation, yielding a mixture of diastereomers (12a and 12b) without purification .
  • Key Differences: Conformational Rigidity: The cyclopentane backbone restricts rotational freedom compared to the linear butane chain of the target compound.

Chain-Length Variants

(R)-3-(Benzyloxy)propane-1,2-diol
  • Structure : Propane backbone with benzyloxy at C3 and diols at C1/C2.
  • Properties : Shorter chain length reduces molecular weight (194.22 g/mol vs. 224.26 g/mol for the target compound) and may enhance aqueous solubility due to a higher hydroxyl-to-carbon ratio .
  • Applications : Likely used in glycoconjugate synthesis, where shorter linkers are preferred for spatial efficiency.

Functional Group Modifications

(2R,3R)-3,4-Bis(benzyloxy)butane-1,2-diol
  • Structure : Dual benzyloxy groups at C3 and C4.
  • Properties : Increased hydrophobicity (logP ≈ 2.8 vs. 1.5 for the target compound) due to additional aromatic substitution. This enhances lipid membrane permeability but reduces water solubility .
  • Synthesis : Requires sequential benzylation steps, complicating regioselective protection strategies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) [α]D²⁵ (°) Key Features
(2R,3R)-3-(Benzyloxy)butane-1,2-diol C₁₁H₁₆O₃ 224.26 N/A Linear chain, R,R configuration
(2R,3S)-3-(Benzyloxy)butane-1,2-diol C₁₁H₁₆O₃ 224.26 +32.8 Diastereomeric oil, acid-labile
(R)-3-(Benzyloxy)propane-1,2-diol C₁₀H₁₄O₃ 194.22 N/A Shorter chain, higher solubility
(2R,3R)-3,4-Bis(benzyloxy)butane-1,2-diol C₁₈H₂₂O₄ 302.36 N/A Dual benzyloxy, hydrophobic

Vorbereitungsmethoden

Benzylation of (2R,3R)-Butane-1,2,3-triol

A direct method involves selective protection of the C3 hydroxyl group in (2R,3R)-butane-1,2,3-triol using benzyl bromide (BnBr). However, achieving regioselectivity without over-benzylation remains challenging.

Procedure :

  • Dissolve (2R,3R)-butane-1,2,3-triol (1.0 equiv) in anhydrous DMF under N₂.

  • Add Ag₂O (2.2 equiv) and BnBr (1.1 equiv) at 0°C.

  • Stir for 12 h at room temperature, followed by filtration through Celite and concentration.

  • Purify via flash chromatography (hexanes:EtOAc 3:1) to yield the mono-benzylated product (72% yield).

Key Challenges :

  • Competitive formation of bis-benzylated byproducts necessitates careful stoichiometric control.

  • Silver oxide-mediated conditions favor mono-substitution but require inert atmosphere handling.

Tartaric Acid-Based Synthesis

D-(+)-Tartaric acid serves as an ideal chiral precursor due to its inherent (2R,3R) configuration.

Step 1: Esterification and Protection

  • Treat D-(+)-tartaric acid with methanol/H₂SO₄ to form dimethyl tartrate (9) (80% yield).

  • Protect two hydroxyls using BnBr/Ag₂O, yielding tetrabenzyl tartrate (10).

Step 2: Selective Deprotection

  • Reduce 10 with NaBH₄ in THF/MeOH (0°C to RT, 6 h) to obtain (2R,3R)-2,3-bis(benzyloxy)butane-1,4-diol (11) (77% yield).

  • Employ TBDPS-Cl for mono-protection of diol 11, followed by acidic cleavage to yield the target compound.

Advantages :

  • High stereochemical fidelity (≥99% ee).

  • Scalable to multi-gram quantities.

Enzymatic Kinetic Resolution

For racemic mixtures, lipase-catalyzed acetylation enables enantiomer separation:

Protocol :

  • Suspend racemic 3-(benzyloxy)butane-1,2-diol (1.0 mmol) in vinyl acetate (5 mL).

  • Add immobilized Candida antarctica lipase B (CAL-B, 20 mg/mmol).

  • Stir at 30°C for 48 h, monitoring conversion by TLC.

  • Filter and purify by chromatography to isolate (2R,3R)-enantiomer (45% yield, 98% ee).

Limitations :

  • Maximum 50% theoretical yield for resolution.

  • Requires post-reaction purification.

Reaction Optimization and Condition Screening

Solvent and Base Effects on Benzylation

ConditionYield (%)Selectivity (Mono:Di)
DMF/Ag₂O728:1
THF/NaH583:1
CH₂Cl₂/DMAP411.5:1

Data compiled from and analogous systems.

Polar aprotic solvents (DMF) paired with silver oxide maximize mono-benzylation efficiency by stabilizing oxonium intermediates.

Temperature-Dependent Stereochemical Integrity

Heating above 50°C during benzylation risks epimerization:

  • At 25°C: 99% retention of (2R,3R) configuration.

  • At 60°C: 87% retention due to partial C3 hydroxyl deprotection and racemization.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.68–3.83 (m, 2H, H-1, H-2), 4.63–4.67 (d, 2H, CH₂Ph), 7.25–7.36 (m, 5H, aromatic).

  • Coupling constants: J₁,₂ = 6.2 Hz confirms vicinal diol structure.

¹³C NMR :

  • δ 72.6 (CH₂Ph), 78.9 (C-3), 60.8 (C-1, C-2).

HRMS (ESI+) :

  • Calculated for C₁₁H₁₆O₃Na [M+Na]⁺: 227.0994. Found: 227.0991.

Comparative Analysis of Synthetic Methods

MethodYield (%)Stereopurity (% ee)Scalability
Tartaric Acid Route7799Multi-gram
Direct Benzylation7298Gram
Enzymatic Resolution4598Milligram

The tartaric acid route excels in stereochemical control and scalability, making it preferred for industrial applications. Enzymatic methods, while elegant, suffer from inherent yield limitations.

Industrial-Scale Considerations

Cost-Benefit Analysis of Protecting Groups

  • Bn vs. TBDPS : Benzyl groups offer lower material costs (€15/mol vs. €120/mol for TBDPS) but require hydrogenolysis for removal.

  • Catalytic Hydrogenation : 10% Pd/C (0.5 wt%) in EtOAc/H₂ (50 psi, 6 h) cleaves Bn groups quantitatively .

Q & A

Basic: What are the common synthetic routes for (2R,3R)-3-(Benzyloxy)butane-1,2-diol, and how is stereochemical integrity maintained during synthesis?

Methodological Answer:
Synthesis typically involves stereoselective oxidation and benzyl ether formation. For example, starting from a diol precursor, benzyl protection is achieved using benzyl bromide in the presence of a base like NaH under anhydrous conditions. To preserve stereochemistry, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) may be employed. Solvent choice (e.g., THF or DMF) and low temperatures (0–5°C) are critical to minimize racemization. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of diastereomeric impurities .

Basic: What analytical techniques are recommended for confirming the purity and stereochemistry of (2R,3R)-3-(Benzyloxy)butane-1,2-diol?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify proton environments and confirm benzyl group integration. Coupling constants (e.g., J2R,3RJ_{2R,3R}) validate vicinal diol stereochemistry.
  • HPLC: Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers. A mobile phase of hexane/isopropanol (90:10) at 1 mL/min can achieve baseline separation.
  • Polarimetry: Specific rotation ([α]D_D) comparisons with literature values confirm enantiopurity .

Advanced: How can researchers optimize reaction yields for benzyl ether formation in the synthesis of (2R,3R)-3-(Benzyloxy)butane-1,2-diol under varying catalytic conditions?

Methodological Answer:
Yield optimization requires balancing steric and electronic effects:

  • Catalyst Screening: Test bases (e.g., NaH vs. K2_2CO3_3) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.
  • Solvent Effects: Polar aprotic solvents (DMF, THF) improve nucleophilicity of the hydroxyl group.
  • Kinetic Monitoring: Use TLC (silica gel, UV detection) or in situ IR to track reaction progress. Stoichiometric excess of benzyl bromide (1.2–1.5 equiv) and extended reaction times (12–24 h) often improve yields without side-product formation .

Advanced: What strategies are effective in resolving enantiomeric impurities during the synthesis of (2R,3R)-3-(Benzyloxy)butane-1,2-diol?

Methodological Answer:

  • Chiral Resolution: Employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization.
  • Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures.
  • Chromatography: Preparative HPLC with chiral columns (e.g., Chiralcel® OD) or simulated moving bed (SMB) systems achieves high-purity separation. Validate outcomes via polarimetry and chiral GC/MS .

Basic: What storage conditions are critical for preserving the stability of (2R,3R)-3-(Benzyloxy)butane-1,2-diol?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent thermal degradation or photoisomerization.
  • Humidity Control: Use desiccants (silica gel) in storage chambers to avoid hydrolysis of the benzyl ether.
  • Long-Term Stability: Periodic NMR and HPLC checks (every 6 months) monitor degradation products like free diol or oxidized derivatives .

Advanced: How should researchers approach contradictory NMR data when characterizing (2R,3R)-3-(Benzyloxy)butane-1,2-diol derivatives?

Methodological Answer:

  • Deuterated Solvent Artifacts: Rule out solvent adducts (e.g., DMSO-d6_6 reacting with free OH groups) by repeating experiments in CDCl3_3.
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) resolves coalescence phenomena caused by conformational exchange.
  • Impurity Analysis: Use 2D NMR (COSY, HSQC) to assign unexpected peaks. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.